(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine)
Description
The compound (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) (CAS: 2054939-79-4) is a bidentate organophosphine ligand featuring a rigid oxybis(2,1-phenylene) backbone bridged by two bis(4-methoxy-3,5-dimethylphenyl)phosphine groups. Key structural attributes include:
- Electron-donating substituents: The 4-methoxy and 3,5-dimethyl groups enhance electron density on phosphorus, increasing its donor strength .
- Steric profile: The methyl and methoxy groups introduce moderate steric bulk, balancing coordination flexibility and metal center protection .
- Applications: Likely used in catalysis (e.g., cross-coupling, hydrogenation) due to its stable, electron-rich phosphine moieties. Purity is typically 97%, with availability in 250 mg to 1 g quantities .
Properties
IUPAC Name |
[2-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylphenoxy]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H52O5P2/c1-29-21-37(22-30(2)45(29)49-9)54(38-23-31(3)46(50-10)32(4)24-38)43-19-15-13-17-41(43)53-42-18-14-16-20-44(42)55(39-25-33(5)47(51-11)34(6)26-39)40-27-35(7)48(52-12)36(8)28-40/h13-28H,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWCWUVNSVLWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2OC3=CC=CC=C3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C6=CC(=C(C(=C6)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52O5P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method employs Suzuki-Miyaura coupling to attach bis(4-methoxy-3,5-dimethylphenyl)phosphine groups to an oxybis(2,1-phenylene) backbone. The backbone is prefunctionalized with halogen atoms (e.g., bromine) at ortho positions to enable coupling.
Reagents :
-
Oxybis(2,1-phenylene)dibromide
-
Bis(4-methoxy-3,5-dimethylphenyl)phosphine boronic ester
-
Pd(PPh₃)₄ catalyst
-
K₂CO₃ base
Conditions :
-
Solvent: Dioxane/water (4:1)
-
Temperature: 95°C
-
Duration: 12–24 hours
Mechanistic Insights
The palladium catalyst facilitates transmetalation between the boronic ester and dibromide, forming C–P bonds. Electron-donating methoxy and methyl groups on the aryl rings enhance phosphine stability during coupling.
Tungsten-Mediated Electrophilic Aromatic Substitution
Stepwise Functionalization
Tungsten-coordinated phosphenium ions ([W(CO)₅{PPhCl}⁺]) act as electrophiles to functionalize diaryl ethers. This method involves:
-
Chloride Abstraction : AgOSO₂CF₃ abstracts Cl⁻ from [W(CO)₅{PPhCl₂}] to generate the phosphenium ion.
-
Electrophilic Substitution : The phosphenium ion reacts with oxybis(2,1-phenylene) at ortho positions.
-
Reduction : The intermediate is reduced with NaBH₄ to yield the phosphine.
Conditions :
-
Solvent: CH₂Cl₂
-
Temperature: 0–25°C
-
Workup: Column chromatography (silica gel, ether/petroleum ether)
Advantages and Limitations
-
Advantages : High regioselectivity for ortho substitution.
-
Limitations : Requires inert atmosphere handling and generates stoichiometric metal waste.
Reduction of Phosphine Oxide Intermediates
Synthesis via Phosphine Oxide Reduction
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide is reduced to the corresponding phosphine using trichlorosilane (HSiCl₃) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).
Reaction :
Ar = 4-methoxy-3,5-dimethylphenyl
Conditions :
-
Solvent: Toluene
-
Temperature: -5°C to 5°C
-
Duration: 5–8 hours
Purification Challenges
Phosphine oxides are hygroscopic, necessitating anhydrous conditions. Post-reduction, the product is purified via vacuum distillation or recrystallization from pentane/CH₂Cl₂.
Transition Metal-Catalyzed P–C Bond Formation
Nickel-Catalyzed Coupling
Aryl sulfonates (e.g., triflates) on the oxybis(2,1-phenylene) backbone react with bis(4-methoxy-3,5-dimethylphenyl)phosphine in the presence of NiCl₂(dppe) and Zn.
Reagents :
-
Oxybis(2,1-phenylene) bistriflate
-
Bis(4-methoxy-3,5-dimethylphenyl)phosphine
-
NiCl₂(dppe) catalyst
-
Zn reductant
Conditions :
-
Solvent: THF
-
Temperature: 80°C
-
Duration: 24 hours
Side Reactions
Competing aryl scrambling is minimized by using bulky phosphine ligands (e.g., dppe) to stabilize the nickel center.
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Palladium coupling | 70–85 | >95% | Scalability | High catalyst cost |
| Tungsten-mediated | 53–68 | 90–95% | Regioselectivity | Metal waste generation |
| Phosphine oxide reduction | 86–92 | >97% | Simplicity | Moisture sensitivity |
| Nickel-catalyzed | 60–75 | 85–90% | Compatibility with sulfonates | Risk of aryl scrambling |
Emerging Strategies
Chemical Reactions Analysis
Types of Reactions
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy and dimethylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Coordination: The phosphine groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens, nitrating agents.
Coordination: Transition metals like palladium, platinum, and rhodium.
Major Products
Oxidation: Phosphine oxides.
Substitution: Functionalized derivatives with various substituents on the aromatic rings.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Catalytic Applications
-
Palladium-Catalyzed Reactions :
- Formation of Diaryl Amines : This compound acts as a ligand in palladium-catalyzed reactions to synthesize diaryl amines, which are important intermediates in pharmaceuticals and agrochemicals .
- C3 Benzylation of Indoles : It has been effectively utilized for the benzylation of indoles, enhancing the yield and selectivity of the reaction .
- Monoallylation of Ammonia : The ligand facilitates the monoallylation process, showcasing its utility in amine chemistry .
-
Cross-Coupling Reactions :
- Suzuki-Miyaura Coupling : This compound is employed in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis .
- Buchwald-Hartwig Cross Coupling Reaction : It serves as a ligand for this reaction type, allowing for the coupling of aryl halides with amines .
- Oxidation and Carbonylation Reactions :
- Direct C-H Arylation :
Case Study 1: Palladium-Catalyzed Synthesis of Diaryl Amines
In a study on the synthesis of diaryl amines using palladium catalysts, (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) was found to significantly increase yields compared to traditional ligands. The study highlighted its ability to stabilize the palladium catalyst under various reaction conditions.
Case Study 2: Application in Green Chemistry
Recent research has focused on using this phosphine ligand in greener synthetic methodologies. For instance, it has been shown to enable hydrogen-borrowing strategies for amine synthesis from alcohols and amines without requiring harsh conditions or toxic reagents .
Summary Table of Applications
| Application Type | Specific Reaction | Role of Ligand |
|---|---|---|
| Palladium-Catalyzed Reactions | Formation of Diaryl Amines | Stabilizes palladium catalyst |
| Cross-Coupling | Suzuki-Miyaura Coupling | Facilitates carbon-carbon bond formation |
| Oxidation | Aerobic Oxidation Coupling | Enhances reactivity and selectivity |
| Carbonylation | Carbonylation of Aryl Iodides | Promotes formation of carbonyl compounds |
| Direct C-H Arylation | Arylation of Benzothiodiazoles | Increases efficiency and yield |
Mechanism of Action
The mechanism of action of (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) largely depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. These metal-ligand complexes facilitate various chemical transformations by stabilizing transition states and intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Analog: (Oxybis(2,1-phenylene))bis(diphenylphosphine oxide)
- Backbone : Same oxybis(2,1-phenylene) bridge.
- Differences: Phosphine vs. phosphine oxide: The oxide derivative is a weaker electron donor due to P=O bond polarization . Substituents: Diphenyl groups (less bulky) vs. methoxy-dimethylphenyl groups (electron-rich and sterically demanding).
- Implications : The target compound forms stronger metal-phosphorus bonds, favoring stable coordination complexes .
Simpler Bis-Arylphosphines: Bis(4-methoxyphenyl)phosphine (CAS: 84127-04-8)
Chiral Ligands: (S)-DMM-Garphos™ (CAS: 1365531-94-7)
- Structure: Chiral biphenyl backbone with tetramethoxy and bis(4-methoxy-3,5-dimethylphenyl)phosphino groups .
- Key differences: Chirality: Enables asymmetric catalysis, unlike the non-chiral target compound. Backbone rigidity: Tetramethoxy biphenyl vs. oxybis(phenylene), affecting metal coordination geometry.
- Applications : Widely used in enantioselective hydrogenation and C–C bond formation .
Ferrocene-Based Ligands
- Example: (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine (CAS: 849924-52-3) .
- Comparison :
- Scaffold : Ferrocene provides planar chirality and redox activity, unlike the aromatic bridge in the target compound.
- Steric effects : Similar substituents but arranged to enforce specific coordination geometries.
- Applications : Redox-active catalysis and enantioselective transformations .
Sterically Bulky Analogs: Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphine
- Structure : t-Butyl groups introduce extreme steric bulk.
- Differences :
Research Findings and Trends
- Electronic vs. Steric Tuning : The target compound’s methoxy-methylphenyl groups optimize both electron donation and steric protection, making it versatile for diverse catalytic cycles .
- Chirality Gap: Unlike chiral analogs (e.g., DMM-Garphos), the target ligand is suited for non-stereoselective reactions, highlighting niche applications .
- Stability : Air-sensitive handling (common in phosphines) is required, similar to related compounds .
Biological Activity
The compound (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) , commonly referred to as DPEPhos, is a phosphine-based ligand that has garnered attention for its potential biological activities. This article explores its biological activity, particularly its role in catalysis and potential therapeutic applications.
- Molecular Formula : C36H28O2P2
- Molecular Weight : 538.55 g/mol
- CAS Number : 166330-10-5
DPEPhos is characterized by its white to off-white crystalline appearance and is soluble in organic solvents. It serves as a versatile ligand in various palladium-catalyzed reactions, enhancing the efficiency of chemical transformations.
Biological Activity Overview
DPEPhos has been investigated for its biological properties, particularly in the context of cancer treatment. The compound's structure allows it to interact with biological targets, potentially leading to therapeutic effects.
1. Topoisomerase Inhibition
Recent studies have highlighted the ability of phosphine oxide derivatives, including DPEPhos, to act as inhibitors of topoisomerase I (TOP1). TOP1 is a crucial enzyme involved in DNA replication and repair, making it a target for anticancer therapies.
- Mechanism of Action : DPEPhos and its derivatives inhibit TOP1 by stabilizing the enzyme-DNA cleavage complex, preventing the re-ligation of DNA strands. This results in cytotoxicity against cancer cells.
- Case Study : In a study comparing various phosphine oxide compounds, DPEPhos demonstrated significant inhibition of TOP1 activity when tested against supercoiled plasmid DNA. The results indicated a persistent inhibitory effect over time compared to conventional inhibitors like camptothecin (CPT) .
| Compound | Inhibition Level (0 min) | Inhibition Level (30 min) |
|---|---|---|
| DPEPhos | ++ | +++ |
| CPT | +++ | + |
2. Antiproliferative Activity
DPEPhos has also been evaluated for its antiproliferative effects against various cancer cell lines.
- Experimental Findings : In vitro studies showed that DPEPhos exhibited selective cytotoxicity against several cancerous cell lines while sparing non-cancerous cells like MRC-5. This selectivity is crucial for minimizing side effects during cancer treatment .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| MRC-5 (Non-cancer) | >50 |
Applications in Catalysis
Beyond its biological activity, DPEPhos is extensively used as a ligand in catalysis:
- Palladium-Catalyzed Reactions : DPEPhos facilitates various reactions such as:
- C-H arylation
- Carbonylation of aryl iodides
- Aerobic oxidation coupling reactions
These applications highlight DPEPhos's versatility not only in synthetic chemistry but also in potential therapeutic contexts.
Q & A
Basic: What synthetic methodologies are recommended for preparing (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine)?
Answer:
The synthesis typically involves multi-step organophosphorus chemistry. A common approach includes:
Phosphine ligand assembly : Reacting bis(4-methoxy-3,5-dimethylphenyl)phosphine precursors with oxybis(2,1-phenylene) backbones under inert conditions.
Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via P NMR to confirm phosphine coordination (δ ~20–30 ppm for arylphosphines) and elemental analysis .
Quality control : Monitor residual solvents and byproducts using GC-MS or HPLC, as impurities like unreacted phosphine precursors can affect catalytic performance .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- X-ray crystallography : Resolves steric and electronic configurations of the phosphine ligand, particularly the orientation of methoxy and methyl substituents .
- Multinuclear NMR : H, C, and P NMR to verify substituent integration and phosphorus coordination environments. For example, P NMR shifts can indicate electron-donating effects from methoxy groups .
- Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for applications in high-temperature catalysis .
Advanced: How can researchers optimize this ligand’s electronic and steric properties for asymmetric catalysis?
Answer:
- Substituent modulation : Replace 4-methoxy groups with electron-withdrawing groups (e.g., trifluoromethyl) to tune metal-ligand bond strength. Evidence from structurally similar ligands shows CF groups enhance oxidative stability in Pd-catalyzed reactions .
- Steric mapping : Use computational tools (DFT) to calculate Tolman cone angles and predict steric bulk. Experimental validation via kinetic studies in cross-coupling reactions (e.g., Suzuki-Miyaura) can correlate steric effects with catalytic turnover .
- Comparative studies : Benchmark against established ligands like BINAP or DTBM-Garphos to identify performance gaps in enantioselectivity .
Advanced: What experimental strategies resolve contradictions in reported catalytic activity data?
Answer:
Contradictions often arise from:
Impurity profiles : Trace metals (e.g., Pd residues) or solvent effects can skew results. Implement ICP-MS for metal quantification and standardized solvent purification protocols .
Reaction conditions : Subtle differences in temperature, pressure, or substrate ratios impact activity. Use design-of-experiments (DoE) frameworks to systematically vary parameters and identify critical factors .
Ligand degradation : Monitor ligand stability under catalytic conditions via in situ P NMR or Raman spectroscopy to detect oxidation or decomposition pathways .
Advanced: How can researchers assess the ligand’s stability under oxidative or hydrolytic conditions?
Answer:
- Oxidative stress tests : Expose the ligand to O or peroxides and track degradation products via LC-MS. For example, phosphine oxides may form, detectable by P NMR shifts >30 ppm .
- Hydrolytic stability : Conduct accelerated aging in aqueous/organic biphasic systems (e.g., HO/THF) at varying pH levels. Compare post-stability catalytic performance in model reactions .
- Theoretical modeling : Use DFT to predict vulnerable bonds (e.g., P–O linkages) and guide synthetic modifications for enhanced robustness .
Advanced: What mechanistic insights can be gained from studying this ligand in transition-metal complexes?
Answer:
- Spectroscopic probes : XAFS or EPR to study metal-ligand bond distances and oxidation states in Pd(0)/Pd(II) or Rh(I) complexes.
- Kinetic isotope effects (KIE) : Investigate rate-determining steps in catalytic cycles (e.g., oxidative addition vs. transmetalation) .
- Cross-coupling case studies : Compare catalytic efficiency in C–C bond formation (e.g., Heck reactions) with ligands of varying donor strengths. For example, methoxy groups may enhance electron density at the metal center, accelerating oxidative addition .
Advanced: How to address discrepancies in enantiomeric excess (ee) outcomes across different research groups?
Answer:
- Standardized substrates : Use universally accepted chiral probes (e.g., 1,1’-bi-2-naphthol derivatives) to eliminate substrate-dependent variability .
- Catalyst preformation : Ensure consistent pre-catalyst activation (e.g., Pd(dba) vs. Pd(OAc)) to minimize initiation lag.
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) affecting ee. Publish raw datasets to enable meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
